2-chloro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O/c17-13-4-2-1-3-12(13)16(23)20-8-10-22-9-5-14(21-22)15-11-18-6-7-19-15/h1-7,9,11H,8,10H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HINQULSTSNMVTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s known that similar compounds exhibit significant activity against mycobacterium tuberculosis h37ra, suggesting that they may interact with key proteins or enzymes within this bacterium to inhibit its growth.
Biochemical Pathways
Given its potential anti-tubercular activity, it may interfere with the metabolic or replication pathways of mycobacterium tuberculosis.
Result of Action
Similar compounds have shown significant inhibitory activity against mycobacterium tuberculosis h37ra, suggesting that they may lead to the death or inhibition of this bacterium.
Biological Activity
2-chloro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of benzamides and features a chlorinated benzene ring, a pyrazine moiety, and a pyrazole derivative. Its molecular formula is , with a molecular weight of 270.73 g/mol. The presence of these functional groups is associated with diverse biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. These compounds have shown promising results against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 3.79 | Induction of apoptosis |
| SF-268 | 12.50 | Cell cycle arrest |
| NCI-H460 | 42.30 | Inhibition of proliferation |
The compound exhibited significant cytotoxicity, with IC50 values indicating effective inhibition of cancer cell growth, particularly in breast cancer (MCF7) and lung cancer (NCI-H460) cell lines .
The mechanism by which this compound exerts its effects involves several pathways:
- Enzyme Inhibition : The compound may inhibit specific kinases involved in cancer progression, such as Aurora-A kinase, which is critical for mitotic regulation.
- Apoptosis Induction : It has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : The compound can induce cell cycle arrest at various phases, preventing cancer cells from proliferating .
Case Studies
Several case studies have documented the biological activity of similar compounds within the pyrazole family:
- Study on Pyrazole Derivatives : A comprehensive study evaluated various pyrazole derivatives for their anticancer activity against multiple cell lines. The results indicated that those with similar structural features to this compound exhibited significant growth inhibition across different cancer types .
- Mechanistic Insights : Research has demonstrated that compounds targeting Aurora-A kinase showed enhanced anticancer effects when combined with traditional chemotherapy agents, suggesting a synergistic potential that could be explored further with this compound .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing pyrazole and pyrazine structures often exhibit anticancer properties. The compound has shown potential as a tissue-selective androgen receptor modulator, which is particularly relevant for treating androgen-dependent cancers such as prostate cancer. Its ability to selectively inhibit androgen receptor pathways makes it a candidate for further development in cancer therapeutics .
Antimicrobial Properties
The incorporation of pyrazole into the molecular structure enhances the compound's antimicrobial activity. Studies have demonstrated that pyrazole derivatives can effectively inhibit bacterial growth and possess antifungal properties. The specific interactions of this compound with microbial enzymes are under investigation to elucidate its mechanism of action .
Biochemical Applications
Enzyme Inhibition
The compound's structure allows it to interact with various enzymes, potentially inhibiting their activity. For example, it may affect enzymes involved in metabolic pathways related to cancer progression or microbial resistance mechanisms. Understanding these interactions is crucial for developing targeted therapies .
Neuroprotective Effects
Some derivatives of pyrazole compounds have been studied for their neuroprotective effects, particularly against neurodegenerative diseases. The potential of 2-chloro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide in this area remains an active research focus, especially regarding its ability to modulate neuroinflammatory responses .
Research Findings and Case Studies
A variety of studies have investigated the biological activities of compounds similar to This compound , providing insights into their efficacy:
Comparison with Similar Compounds
Key Observations:
Heterocycle Diversity : The target compound’s pyrazine-pyrazole system distinguishes it from analogues with pyridazine (e.g., ) or triazole (e.g., ) substituents. Pyrazine’s electron-deficient nature may enhance π-π stacking in biological targets compared to pyridazine or pyridine .
Substituent Effects : The 2-chloro group on the benzamide is conserved in several analogues (), suggesting its role in stabilizing molecular conformation or enhancing target affinity. Fluorine substitution (e.g., ) could improve metabolic stability and membrane permeability.
Pharmacological and Physicochemical Properties
While direct pharmacological data for the target compound are unavailable, inferences can be drawn from structurally related molecules:
- Orexin Receptor Antagonism : The compound in demonstrates dual orexin receptor antagonism, attributed to its triazole and pyridine substituents. The target’s pyrazine-pyrazole system may similarly engage hydrophobic pockets in orexin receptors, though this requires experimental validation.
- Solubility and Lipophilicity : The 2-chloro substituent and pyrazine ring likely increase lipophilicity (clogP ~3.5 estimated), comparable to . Fluorinated analogues () may exhibit enhanced solubility due to polar fluorine interactions.
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods in , involving coupling of 2-chlorobenzoyl chloride with a pyrazine-pyrazole-ethylamine intermediate, followed by purification via column chromatography or crystallization.
Q & A
Advanced Research Question
- Pharmacokinetics : Administer 10 mg/kg (IV/oral) in rodent models; measure plasma half-life (t), C, and AUC via LC-MS/MS .
- Toxicity : Acute toxicity studies (14-day) with histopathology and serum biochemistry (ALT, creatinine) .
- Blood-Brain Barrier Penetration : LogP <3.5 predicted via in silico models (e.g., SwissADME) due to pyrazine polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
